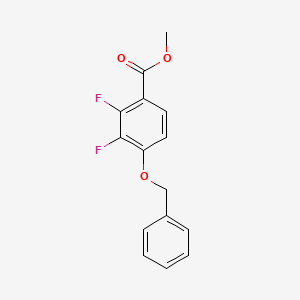

Methyl 4-(benzyloxy)-2,3-difluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-difluoro-4-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O3/c1-19-15(18)11-7-8-12(14(17)13(11)16)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNPMOWWMKAJIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801189374 | |

| Record name | Benzoic acid, 2,3-difluoro-4-(phenylmethoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1879026-09-1 | |

| Record name | Benzoic acid, 2,3-difluoro-4-(phenylmethoxy)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1879026-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3-difluoro-4-(phenylmethoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 Benzyloxy 2,3 Difluorobenzoate

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For Methyl 4-(benzyloxy)-2,3-difluorobenzoate, two primary disconnections are most logical: the ester linkage and the benzyl (B1604629) ether linkage.

Ester Disconnection: The methyl ester can be disconnected to reveal the corresponding carboxylic acid, 4-(benzyloxy)-2,3-difluorobenzoic acid, and methanol (B129727). This transformation corresponds to a standard esterification reaction in the forward synthesis.

Benzyl Ether Disconnection: The benzyloxy group can be disconnected at the ether oxygen. This points to a 4-hydroxy-2,3-difluorobenzoic acid derivative and a benzyl halide (e.g., benzyl bromide) as precursors. This step in the forward synthesis would involve a Williamson ether synthesis or a similar benzylation protocol.

Following this analysis, a plausible starting material is 2,3-Difluoro-4-hydroxybenzoic acid biosynth.comuni.lu. The synthetic strategy would therefore involve two main steps: the protection of the phenolic hydroxyl group as a benzyl ether, followed by the esterification of the carboxylic acid group. The order of these steps can be crucial, as the reactivity of each functional group can be influenced by the other. A common approach involves first protecting the more reactive hydroxyl group before proceeding with esterification.

Development of Novel Synthetic Pathways

The construction of this compound relies on a portfolio of well-established reactions. The development of a successful pathway involves selecting the most appropriate method for each transformation.

The conversion of the carboxylic acid group to a methyl ester is a critical step. Several methods are available, each with distinct advantages.

Fischer-Speier Esterification: This is a classic and widely used method involving the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) atamanchemicals.com. The reaction is typically heated to reflux to drive the equilibrium towards the ester product.

Alkylation with Methylating Agents: Alternatively, the carboxylate, formed by deprotonating the carboxylic acid with a non-nucleophilic base, can be treated with a methylating agent like methyl iodide.

Catalytic Esterification: Modern methods may employ solid acid catalysts, such as modified Montmorillonite K10 clay, which can offer advantages like easier separation and reusability, often under solvent-free conditions ijstr.org. Tin(II) compounds have also been reported as effective catalysts for the esterification of benzoic acids at elevated temperatures google.com.

Table 1: Comparison of Esterification Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier | Methanol, H₂SO₄ (cat.) | Reflux | Inexpensive, scalable atamanchemicals.com | Requires excess alcohol, harsh acidic conditions |

| Alkylation | Base (e.g., K₂CO₃), Methyl Iodide | Varies (e.g., DMF solvent) | Milder conditions possible | Methyl iodide is toxic |

| Solid Acid Catalysis | Alcohol, Montmorillonite K10 | Heat, often solvent-free | Catalyst is reusable, environmentally benign ijstr.org | May require higher temperatures |

| Tin-Catalyzed | Alcohol, Tin(II) compound | 160-250°C google.com | High efficiency | High temperatures, metal catalyst removal |

Protecting the phenolic hydroxyl group is essential to prevent unwanted side reactions during subsequent steps. The benzyl ether is a robust protecting group that can be removed under relatively mild hydrogenolysis conditions.

Williamson Ether Synthesis: The most common method for benzylation involves treating the hydroxyl-substituted precursor with benzyl bromide or benzyl chloride in the presence of a base. benchchem.com The choice of base and solvent is critical for reaction efficiency. A mixture of benzyl chloride and anhydrous potassium carbonate in a solvent like methyl ethyl ketone or acetone is frequently used, often under reflux conditions researchgate.net. Stronger bases like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) can also be employed. benchchem.com The use of milder bases such as silver(I) oxide (Ag₂O) can allow for more selective protection when multiple hydroxyl groups are present organic-chemistry.org.

Table 2: Common Conditions for Benzyl Ether Protection

| Base | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Acetone, Methyl Ethyl Ketone | Reflux for several hours researchgate.net | Standard, cost-effective method. |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room temperature or gentle heating | Irreversible deprotonation, very effective but requires anhydrous conditions. benchchem.com |

| Silver(I) Oxide (Ag₂O) | Varies (e.g., DMF) | Varies | Mild conditions, useful for selective protection of sensitive substrates. organic-chemistry.org |

Acid-Catalyzed Benzylation: For substrates that are sensitive to basic conditions, protection can be achieved using benzyl trichloroacetimidate under acidic catalysis organic-chemistry.org.

The synthesis of this compound typically commences with a precursor that already contains the desired difluoro substitution pattern, namely 2,3-Difluoro-4-hydroxybenzoic acid biosynth.com. Direct, regioselective fluorination of a less substituted benzene (B151609) ring to achieve this specific 2,3-difluoro arrangement is challenging. Therefore, synthetic strategies almost exclusively rely on the availability of appropriately pre-fluorinated starting materials.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.ca In this process, a substituent on the ring, known as a directed metalation group (DMG), directs a strong base (typically an organolithium reagent like n-BuLi or LDA) to deprotonate the adjacent ortho position, creating an aryllithium species. This intermediate can then be quenched with an electrophile to introduce a new substituent.

Fluorine is recognized as a potent directing group for this reaction. capes.gov.br It is one of the most effective activating groups for ortho-lithiation, often utilizing bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). capes.gov.br The carboxylic acid group itself can also act as a DMG. rsc.orgresearchgate.net In meta-substituted benzoic acids, a fluorine atom can work in concert with the carboxylic acid to direct metalation to the position between them. rsc.orgresearchgate.net

Theoretically, a DoM strategy could be envisioned to construct the 2,3-difluoro pattern on a simpler aromatic precursor, although starting with the difluorinated building block is more common in practice.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound involves systematically adjusting reaction parameters to maximize product yield and purity while minimizing reaction time and side products.

Key parameters for optimization include:

Temperature: Both the benzylation and esterification steps are temperature-sensitive. Esterification via the Fischer method requires reflux to proceed at a reasonable rate atamanchemicals.com. Benzylation conditions can range from room temperature to reflux depending on the reactivity of the substrate and the strength of the base researchgate.net.

Reaction Time: Reactions are typically monitored by techniques like Thin Layer Chromatography (TLC) to determine completion researchgate.net. For instance, the benzylation of methyl 2,4-dihydroxybenzoate has been reported to require 12 hours of reflux researchgate.net.

Stoichiometry of Reagents: The molar ratios of the substrate, reagent, and catalyst are crucial. For example, in Fischer esterification, a large excess of alcohol is used to push the equilibrium forward atamanchemicals.com. In protection reactions, a slight excess of the benzylating agent and base is common researchgate.net.

Choice of Solvent and Catalyst: The polarity of the solvent can significantly impact reaction rates and solubility of reagents. The choice of catalyst, whether a mineral acid, a solid acid, or a metal-based catalyst, will dictate the required reaction conditions and work-up procedure ijstr.orggoogle.com.

Table 3: Summary of Parameters for Optimization

| Step | Parameter | Variable | Impact on Yield/Purity |

|---|---|---|---|

| Benzylation | Base | K₂CO₃ vs. NaH | Stronger bases can increase reaction rate but may lead to side reactions. |

| Solvent | Acetone vs. DMF | Affects solubility and reaction temperature, influencing rate and yield. benchchem.com | |

| Temperature | Room Temp vs. Reflux | Higher temperatures increase reaction rate but can promote decomposition or side products. | |

| Esterification | Catalyst | H₂SO₄ vs. Solid Acid | Solid acids can improve ease of work-up and be more environmentally friendly. ijstr.org |

| Reagent Ratio | Excess Methanol | Drives equilibrium to favor product formation in Fischer esterification. atamanchemicals.com | |

| Purification | Method | Recrystallization vs. Chromatography | Recrystallization from a suitable solvent like ethanol can yield highly pure crystalline product. researchgate.net |

Isolation and Purification Techniques for Synthetic Intermediates

The successful synthesis of this compound is contingent upon the effective isolation and purification of its synthetic intermediates. Standard laboratory techniques are employed at each stage to remove unreacted starting materials, reagents, and byproducts, ensuring the purity of the intermediate before proceeding to the next step. The choice of purification method is dictated by the physical and chemical properties of the intermediate, such as its solubility, polarity, and crystallinity.

Commonly utilized techniques for the intermediates in the synthesis of this compound include acid-base workups, solvent extraction, crystallization, and column chromatography.

Acid-Base Workup and Solvent Extraction:

For carboxylic acid intermediates like 4-hydroxy-2,3-difluorobenzoic acid and 4-(benzyloxy)-2,3-difluorobenzoic acid, a typical workup involves an acid-base extraction. The reaction mixture is often diluted with an organic solvent and washed with an aqueous base, such as sodium bicarbonate solution. This deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, while non-acidic impurities remain in the organic phase. The aqueous layer is then acidified, typically with hydrochloric acid, to re-protonate the carboxylate and precipitate the pure carboxylic acid, which can be collected by filtration or extracted with a fresh portion of organic solvent. Subsequent washing of the organic layer with brine helps to remove residual water before drying with an agent like anhydrous sodium sulfate.

For ester intermediates such as Methyl 4-hydroxy-2,3-difluorobenzoate, the workup may involve washing the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acidic starting material, followed by a brine wash.

Crystallization:

Crystallization is a powerful technique for purifying solid intermediates. The crude solid is dissolved in a minimum amount of a hot solvent or solvent mixture in which it is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Upon slow cooling, the pure compound crystallizes out of the solution, leaving impurities behind in the mother liquor. The choice of solvent is crucial and can be determined empirically. Alcohols like methanol and ethanol, or solvent mixtures such as ethanol/water, are often effective for polar compounds like hydroxybenzoic acids. The purified crystals are then collected by filtration and dried.

Column Chromatography:

For non-crystalline intermediates or for the separation of compounds with similar polarities, column chromatography is the method of choice. A solution of the crude product is loaded onto a column packed with a stationary phase, typically silica gel. An eluent, which is a solvent or a mixture of solvents, is then passed through the column. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. A common solvent system for compounds of intermediate polarity, such as the ester and ether intermediates in this synthesis, is a gradient of ethyl acetate in hexanes. Fractions are collected and analyzed, for instance by thin-layer chromatography (TLC), and those containing the pure product are combined and concentrated.

A summary of the isolation and purification techniques applicable to the key synthetic intermediates is presented in the table below.

| Intermediate | Purification Technique | Typical Solvents/Reagents |

| 4-Hydroxy-2,3-difluorobenzoic Acid | Acid-Base Workup, Crystallization | Sodium bicarbonate, Hydrochloric acid, Water, Methanol, Ethanol |

| Methyl 4-hydroxy-2,3-difluorobenzoate | Column Chromatography, Extraction | Ethyl acetate/Hexanes, Dichloromethane, Sodium bicarbonate |

| 4-(Benzyloxy)-2,3-difluorobenzoic Acid | Acid-Base Workup, Crystallization | Sodium bicarbonate, Hydrochloric acid, Ethyl acetate, Ethanol |

Detailed research findings from analogous syntheses provide specific examples of these techniques in practice. For instance, in the synthesis of related hydroxybenzoate esters, the reaction mixture is often poured into ice-water to precipitate the product, which is then collected by filtration and washed. mdpi.com In other cases, the product is extracted with an organic solvent like ethyl acetate, and the organic phase is washed sequentially with saturated sodium bicarbonate solution and brine before being dried over anhydrous sodium sulfate. mdpi.com Purification by column chromatography on silica gel is also a frequently reported method. benchchem.com

Chemical Transformations and Derivatization Studies

Hydrolysis and Saponification Reactions of the Ester Moiety

The methyl ester group in Methyl 4-(benzyloxy)-2,3-difluorobenzoate can be readily cleaved through hydrolysis to yield the corresponding carboxylic acid, 4-(benzyloxy)-2,3-difluorobenzoic acid. This transformation can be achieved under either acidic or basic conditions.

Basic hydrolysis, or saponification, is typically accomplished by heating the ester with a strong base such as sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and a co-solvent like methanol (B129727) or ethanol. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The presence of electron-withdrawing groups, such as the two fluorine atoms on the aromatic ring, increases the electrophilicity of the carbonyl carbon, thereby facilitating the attack of the nucleophile and potentially allowing the reaction to proceed under milder conditions than for electron-rich aromatic esters. bldpharm.com

Acid-catalyzed hydrolysis is an alternative, reversible process. It is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid or hydrochloric acid. nih.gov The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule.

A typical saponification procedure would involve refluxing the ester with aqueous sodium hydroxide, followed by acidification to precipitate the carboxylic acid product.

Representative Reaction Scheme for Saponification:

(Note: This is a representative scheme; specific yields for this substrate are not widely reported.)

(Note: This is a representative scheme; specific yields for this substrate are not widely reported.)

De-benzylation Strategies and Subsequent Functionalization

The benzyl (B1604629) ether serves as a common protecting group for the hydroxyl function at the C4 position. Its removal, or de-benzylation, unmasks the phenol (B47542), yielding Methyl 2,3-difluoro-4-hydroxybenzoate, a key intermediate for further derivatization. chemsrc.com Several methods are available for this cleavage.

Catalytic Hydrogenolysis: This is one of the most common and mildest methods for benzyl ether cleavage. researchgate.netnih.gov The reaction involves treating the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. nih.gov The process is typically clean and high-yielding, affording the phenol and toluene (B28343) as the only byproduct. Care must be taken as other functional groups may also be sensitive to hydrogenation.

Acid-Catalyzed Cleavage: Strong acids, such as trifluoroacetic acid (TFA) or certain Lewis acids like boron trichloride (B1173362) (BCl₃), can effectively cleave benzyl ethers. nih.govwikipedia.org These methods are useful when catalytic hydrogenation is not compatible with other functional groups in the molecule. The use of a cation scavenger, such as pentamethylbenzene, can improve efficiency when using Lewis acids. nih.gov

Oxidative Cleavage: Certain oxidizing agents can also remove the benzyl group. For instance, a system using an alkali metal bromide like KBr with an oxidant like Oxone can achieve oxidative debenzylation under mild conditions. nih.gov

Once de-benzylated, the resulting phenol, Methyl 2,3-difluoro-4-hydroxybenzoate, can undergo various functionalization reactions typical of phenols, such as O-alkylation, O-acylation, or conversion to a triflate for cross-coupling reactions.

Table 1: Common De-benzylation Methods and Typical Conditions

| Method | Reagents & Catalyst | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C | Ethanol or Ethyl Acetate | Room Temperature, 2-16 h | nih.govnih.gov |

| Lewis Acid Cleavage | BCl₃, Pentamethylbenzene | Dichloromethane (DCM) | -78 °C to Room Temperature | nih.gov |

| Strong Acid Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature or Reflux | wikipedia.org |

| Oxidative Cleavage | KBr, Oxone | Acetonitrile/Water | Room Temperature | nih.gov |

Electrophilic Aromatic Substitution Reactions on the Fluorinated Ring

The aromatic ring of this compound has four substituents with competing directing effects. To predict the site of electrophilic aromatic substitution (EAS), one must consider the nature of each group:

-COOCH₃ (at C1): Deactivating, meta-director. sigmaaldrich.com

-F (at C2 and C3): Deactivating, ortho, para-director. nih.gov

-OCH₂Ph (at C4): Strongly activating, ortho, para-director. nih.gov

In polysubstituted benzenes, the most powerful activating group generally controls the position of electrophilic attack. researchgate.net In this molecule, the benzyloxy group is by far the strongest activator. It directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (C1).

The C1 and C3 positions are already substituted.

The C5 position is vacant and activated by the benzyloxy group.

Therefore, electrophilic aromatic substitution is strongly predicted to occur at the C5 position. Steric hindrance at this position is minimal, further favoring substitution. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, bromination would likely yield Methyl 5-bromo-4-(benzyloxy)-2,3-difluorobenzoate, a useful intermediate for cross-coupling. sigmaaldrich.com

Predicted Outcome of Electrophilic Bromination:

(Note: This is a predicted reaction based on directing group effects.)

(Note: This is a predicted reaction based on directing group effects.)

Nucleophilic Aromatic Substitution Reactions on the Fluorinated Ring

The benzene (B151609) ring in this compound is electron-deficient due to the two fluorine atoms and the methyl ester group, making it susceptible to nucleophilic aromatic substitution (SNAr). nih.gov In this mechanism, a nucleophile attacks the ring to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the loss of a leaving group. youtube.com

For an SNAr reaction to be efficient, a strong electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the intermediate. youtube.com In this molecule, the fluorine atoms can act as leaving groups.

C2-Fluorine: This position is para to the strongly electron-withdrawing methyl ester group (-COOCH₃). This para-relationship provides significant stabilization for the Meisenheimer complex.

C3-Fluorine: This position is meta to the ester group, which offers no resonance stabilization to the intermediate.

Consequently, nucleophilic attack is highly favored at the C2 position, leading to the displacement of the fluoride (B91410) ion. A wide range of nucleophiles, including alkoxides, amines, and thiols, can participate in SNAr reactions with activated fluoroarenes. organic-chemistry.orgmdpi.com

Table 2: Potential Nucleophilic Aromatic Substitution Reactions at C2

| Nucleophile | Reagent Example | Expected Product Type | Reference (Analogous Systems) |

|---|---|---|---|

| Amine | Piperidine, Morpholine | 2-Amino derivative | researchgate.net |

| Alkoxide | Sodium Methoxide (NaOMe) | 2-Methoxy derivative | organic-chemistry.org |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-Thiophenyl derivative | organic-chemistry.org |

| Azole | Indole, Imidazole | 2-Azolyl derivative | mdpi.comnih.gov |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While C-F bonds are notoriously strong and less reactive than other C-Halogen bonds, recent advances have enabled their use in such transformations.

Modifications at the Aryl Halide Position (if applicable through further derivatization)

A highly practical strategy for engaging this molecule in cross-coupling is to first introduce a more reactive halide (Br or I) at the activated C5 position via electrophilic halogenation, as described in section 3.3. The resulting aryl bromide, Methyl 5-bromo-4-(benzyloxy)-2,3-difluorobenzoate, would be an excellent substrate for a variety of palladium-catalyzed reactions under standard conditions, leaving the C-F bonds untouched. sigmaaldrich.com

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid or ester. sigmaaldrich.com

Sonogashira Coupling: Reaction with a terminal alkyne.

Heck Coupling: Reaction with an alkene. nih.gov

Coupling with Organometallic Reagents

Direct cross-coupling involving the activation of the C-F bonds is more challenging but feasible with specialized catalytic systems. The C2-F bond, being activated by the para-ester group, would be the more likely site for oxidative addition to a low-valent metal center. Nickel and palladium catalysts with electron-rich, bulky phosphine (B1218219) ligands are often employed for such C-F activations.

Suzuki-Miyaura Coupling: Nickel-catalyzed couplings of aryl fluorides with organoboron reagents have been developed, often requiring specific ligands and conditions.

Sonogashira Coupling: Palladium-catalyzed Sonogashira couplings of aryl fluorides have been achieved using strong bases like LiHMDS, which facilitate the reaction. nih.gov

Heck Reaction: The Heck reaction with unactivated aryl fluorides is particularly difficult. However, iron-promoted Heck-type couplings have been reported, offering a potential, albeit less conventional, route.

Table 3: Exemplary Conditions for Cross-Coupling of Aryl Fluorides (Analogous Systems)

| Reaction | Catalyst/Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ni(cod)₂ / PCy₃ | CsF | Toluene | |

| Sonogashira | Pd₂(dba)₃ / P(t-Bu)₃ | LiHMDS | THF | nih.gov |

| Heck-Type | K[CpFe(CO)₂] (Stoichiometric) | None | DMF |

Reductive Transformations of the Ester Group

The ester functionality in this compound is susceptible to reduction by powerful hydride-donating agents. This transformation is a fundamental step in converting the ester into a primary alcohol, which can then serve as a versatile intermediate for further derivatization.

The most common and effective method for the reduction of esters to primary alcohols is the use of lithium aluminum hydride (LiAlH₄). nih.govorganic-chemistry.org LiAlH₄ is a potent, non-selective reducing agent capable of reducing a wide range of carbonyl compounds, including esters and carboxylic acids. nih.govorganic-chemistry.org The reaction with this compound would proceed via nucleophilic acyl substitution, where a hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy (B1213986) group and a subsequent reduction of the intermediate aldehyde to the corresponding primary alcohol, (4-(benzyloxy)-2,3-difluorophenyl)methanol. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide.

Alternatively, sodium borohydride (B1222165) (NaBH₄), a milder and more selective reducing agent, is generally not reactive enough to reduce esters under standard conditions. google.com However, its reactivity can be enhanced by the use of additives or by performing the reaction in specific solvent systems, though LiAlH₄ remains the reagent of choice for this transformation. A patent describing the reduction of the structurally similar 4-(benzyloxy)benzonitrile to the corresponding benzylamine (B48309) utilized LiAlH₄, highlighting its utility in reducing functional groups on benzyloxy-substituted aromatic rings. nih.gov

Table 1: Key Reagents and Products in the Reductive Transformation

| Starting Material | Reagent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | (4-(benzyloxy)-2,3-difluorophenyl)methanol |

Formation of Polyfunctionalized Derivatives

The synthetic utility of this compound is significantly expanded through the derivatization of its ester group and the subsequent transformations of the resulting products. The primary alcohol, (4-(benzyloxy)-2,3-difluorophenyl)methanol, obtained from the reduction of the ester, is a key intermediate for accessing a wide array of polyfunctionalized molecules.

One common strategy involves the oxidation of the primary alcohol back to the corresponding aldehyde, 4-(benzyloxy)-2,3-difluorobenzaldehyde. This aldehyde can then serve as a building block for the synthesis of various heterocyclic compounds. For instance, it can undergo condensation reactions with hydrazine (B178648) or its derivatives to form hydrazones, which can then be cyclized to afford pyrazole (B372694) derivatives. The synthesis of pyranopyrazoles from aromatic aldehydes is a well-established method. nih.govsemanticscholar.org

Furthermore, the initial ester, this compound, can be converted into the corresponding hydrazide, 4-(benzyloxy)-2,3-difluorobenzohydrazide, by reacting it with hydrazine hydrate. This hydrazide is a valuable precursor for the synthesis of 1,3,4-oxadiazoles, a class of heterocycles with diverse biological activities. The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often involves the cyclization of an acylhydrazone, which can be formed from the reaction of the hydrazide with an appropriate aldehyde or carboxylic acid derivative. nih.gov

The alcohol, (4-(benzyloxy)-2,3-difluorophenyl)methanol, can also undergo O-alkylation or O-acylation reactions to form ethers and esters, respectively. For example, the Williamson ether synthesis can be employed to introduce various alkyl or aryl groups, leading to a diverse set of ether derivatives. francis-press.com Reaction with sulfonyl chlorides, such as methanesulfonyl chloride, in the presence of a base would yield the corresponding sulfonate ester.

Table 2: Examples of Potential Polyfunctionalized Derivatives

| Starting Material/Intermediate | Reaction Type | Potential Derivative Class |

| 4-(benzyloxy)-2,3-difluorobenzaldehyde | Condensation/Cyclization | Pyrazoles |

| 4-(benzyloxy)-2,3-difluorobenzohydrazide | Cyclization | 1,3,4-Oxadiazoles |

| (4-(benzyloxy)-2,3-difluorophenyl)methanol | Williamson Ether Synthesis | Ethers |

| (4-(benzyloxy)-2,3-difluorophenyl)methanol | Esterification | Esters |

| (4-(benzyloxy)-2,3-difluorophenyl)methanol | Sulfonylation | Sulfonate Esters |

Applications As a Synthetic Intermediate

Precursor for Advanced Fluorinated Building Blocks

The difluorinated benzene (B151609) core of Methyl 4-(benzyloxy)-2,3-difluorobenzoate makes it an attractive starting material for the synthesis of more elaborate fluorinated building blocks. The fluorine atoms significantly influence the electronic properties of the aromatic ring, enhancing its stability and modulating the reactivity of adjacent functional groups. Synthetic chemists can leverage the inherent properties of this compound to introduce additional functionalities, thereby creating novel fluorinated scaffolds for various applications, including materials science and medicinal chemistry.

Utility in the Synthesis of Complex Aromatic Scaffolds

The strategic placement of the fluorine atoms and the benzyloxy group on the aromatic ring of this compound provides a platform for the construction of complex polycyclic and substituted aromatic systems. The benzyloxy group can be selectively cleaved to reveal a phenol (B47542), which can then participate in a variety of coupling reactions or be used as a handle for further functionalization. The fluorine atoms can direct ortho-lithiation or participate in nucleophilic aromatic substitution reactions, enabling the regioselective introduction of new substituents.

Intermediate for the Preparation of Fluorinated Heterocycles

While direct applications are still emerging, the structural features of this compound make it a promising intermediate for the synthesis of fluorinated heterocyclic compounds. For instance, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be used in cyclization reactions to form various heterocyclic rings. The presence of the fluorine atoms in the final heterocyclic product can impart desirable properties such as increased metabolic stability and enhanced binding affinity to biological targets. The development of synthetic routes from this intermediate to valuable fluorinated quinolones and other heterocyclic systems is an area of active research.

Spectroscopic and Structural Characterization of Synthesized Compounds and Intermediates

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

No experimental ¹H, ¹³C, or ¹⁹F NMR data, including chemical shifts (δ), coupling constants (J), or signal multiplicities for Methyl 4-(benzyloxy)-2,3-difluorobenzoate, were found in the searched scientific literature.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

While the theoretical exact mass for the molecular formula of this compound, C₁₅H₁₂F₂O₃, is 278.07545 Da, no published high-resolution mass spectrometry (HRMS) studies with experimental data to confirm this value could be located.

Infrared Spectroscopy for Functional Group Identification

No experimental infrared (IR) spectroscopy data detailing the characteristic absorption frequencies for the functional groups within this compound were available in the public domain.

X-ray Crystallography for Solid-State Structure Elucidation (if applicable)

A search for crystallographic information revealed no published X-ray crystal structures for this compound. Therefore, details on its solid-state conformation, bond lengths, and bond angles are not available.

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. youtube.com By solving the Kohn-Sham equations, DFT provides a detailed picture of electron distribution, which is fundamental to understanding a molecule's properties and reactivity. youtube.com For Methyl 4-(benzyloxy)-2,3-difluorobenzoate, DFT calculations would reveal the influence of its various functional groups—the benzyloxy, difluoro, and methyl ester moieties—on its electronic landscape.

The fluorine atoms, being highly electronegative, are expected to exert a strong electron-withdrawing effect on the phenyl ring. This effect, combined with the electron-donating character of the benzyloxy group, creates a complex electronic environment. DFT calculations can quantify these effects by mapping the electrostatic potential and calculating atomic charges. These calculations would likely show a significant polarization of the molecule, with regions of high and low electron density that dictate its interactions with other chemical species.

Prediction of Reactivity and Regioselectivity

The electronic structure, as determined by DFT, directly informs the reactivity and regioselectivity of this compound. The calculated frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and localization point to its capacity to accept electrons (electrophilicity).

For instance, in related fluorinated aromatic compounds, the positions of the fluorine atoms significantly influence the sites susceptible to nucleophilic or electrophilic attack. In the case of this compound, DFT calculations could predict the most likely positions for substitution reactions on the aromatic ring. The presence of two adjacent fluorine atoms is anticipated to make the aromatic ring electron-deficient and potentially susceptible to nucleophilic aromatic substitution, a common reaction for polyfluorinated aromatic compounds.

Furthermore, computational methods can predict the reactivity of the ester and ether functionalities. For example, the carbonyl carbon of the methyl ester group is an electrophilic site, while the oxygen atoms of the ether and ester groups are nucleophilic centers. The relative reactivity of these sites can be assessed through computational analysis.

Investigation of Reaction Mechanisms and Transition States

Beyond predicting reactivity, computational chemistry allows for the detailed investigation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

For reactions involving this compound, such as hydrolysis of the ester, ether cleavage, or substitution on the aromatic ring, DFT calculations can provide invaluable mechanistic details. For example, in a nucleophilic substitution reaction, calculations can help determine whether the reaction proceeds through a concerted or a stepwise mechanism. The calculated activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction rate.

In a study on the reactivity of pentacarbonylmanganese(I)-aryl compounds, DFT calculations were used to understand the migratory insertion of CO, revealing that the acyl isomer was only slightly higher in energy than the aryl isomer, suggesting a thermodynamically accessible isomerization. acs.org Similar computational approaches could be applied to understand the transformation of this compound in various chemical environments.

Conformation Analysis of Related Compounds

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a crucial role in its physical and chemical properties. For flexible molecules like this compound, which contains several rotatable bonds, multiple conformations are possible.

Computational methods are widely used to determine the relative energies of different conformers and to identify the most stable (lowest energy) conformation. Studies on related benzyl (B1604629) derivatives have shown that the conformational preferences are often governed by a delicate balance of steric and electronic effects. For example, a quantum theory of atoms in molecules (QTAIM) analysis on various benzyl derivatives indicated that the preference for a particular conformation is related to minimizing steric repulsion between the substituent and the aromatic ring. nih.gov

In the case of Methyl 4-benzyloxy-2-hydroxybenzoate, a structurally related compound, X-ray crystallography revealed a dihedral angle of 67.18 (8)° between the two benzene (B151609) rings in the solid state. researchgate.net For Methyl 4-(benzyloxy)-3-methoxybenzoate, the aromatic rings were found to be nearly perpendicular, with a dihedral angle of 85.81 (10)°. nih.gov These experimental findings are complemented by computational studies on similar systems, such as the conformational analysis of 2-substituted fluoro- and trifluoromethyl-methyl benzoates, which used a combination of experimental and computational techniques to determine conformer geometries and energies. rsc.org

Future Research Directions and Potential Areas of Exploration

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.orgeurekalert.org Future research into the synthesis of Methyl 4-(benzyloxy)-2,3-difluorobenzoate should prioritize the development of more sustainable methodologies.

One promising avenue is the use of environmentally friendly fluorinating agents. Traditional fluorination methods often involve hazardous reagents. dovepress.comresearchgate.net Research into utilizing safer, solid-state fluorinating agents or enzymatic fluorination could significantly improve the green credentials of the synthesis. researchgate.net Another key aspect is the selection of greener solvents. Exploring the use of bio-based solvents or even solvent-free reaction conditions would reduce volatile organic compound (VOC) emissions and simplify purification processes. researchgate.net

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. dovepress.com |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or making them innocuous. researchgate.net |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Utilizing renewable starting materials where technically and economically practicable. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. google.com |

Chemoenzymatic Transformations Involving the Compound

The high selectivity and mild reaction conditions offered by enzymes make them attractive tools for chemical synthesis. Future research should explore the potential of chemoenzymatic transformations involving this compound.

One area of interest is the enzymatic hydrolysis of the methyl ester group to yield 4-(benzyloxy)-2,3-difluorobenzoic acid. Lipases and esterases could be screened for their ability to catalyze this reaction with high efficiency and selectivity. This would provide a green alternative to chemical hydrolysis methods that often require harsh conditions.

Conversely, the enzymatic esterification of 4-(benzyloxy)-2,3-difluorobenzoic acid with methanol (B129727) to produce the target compound is another viable research direction. Utilizing immobilized enzymes could facilitate catalyst recovery and reuse, further enhancing the sustainability of the process.

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. chemtrix.com Applying flow chemistry to the synthesis of this compound could lead to more efficient and scalable production methods.

A continuous-flow process could be designed for both the esterification and benzylation steps. For instance, the esterification of 4-(benzyloxy)-2,3-difluorobenzoic acid could be performed in a packed-bed reactor containing an immobilized acid catalyst, allowing for continuous production and easy product separation. researchgate.net Similarly, a flow reactor could enable precise control over the reaction parameters for the benzylation of a difluorophenol precursor, potentially leading to higher yields and purities. nih.govchemistryviews.org The development of a fully continuous, multi-step synthesis of the target molecule would be a significant advancement for its large-scale production. flowchemistrysociety.com

Development of Novel Catalytic Systems for Transformations

The development of novel and more efficient catalytic systems for the synthesis and transformation of this compound is a critical area for future research.

For the benzylation of the precursor phenol (B47542), exploring advanced catalytic systems beyond traditional methods is warranted. This could include the use of transition-metal catalysts that can operate under milder conditions and with higher selectivity. google.com Photocatalysis could also offer a novel approach to activate the reactants under visible light, providing a more energy-efficient synthetic route.

In the context of the esterification reaction, research into novel solid acid catalysts with high activity and stability could lead to more efficient and reusable catalytic systems. Metal-organic frameworks (MOFs) or functionalized mesoporous silicas are promising candidates that could be tailored to enhance the catalytic performance for the specific substrates involved.

| Transformation | Potential Novel Catalytic System | Advantages |

| Benzylation | Transition-metal catalysts, Photocatalysts | Milder reaction conditions, higher selectivity, energy efficiency. google.com |

| Esterification | Metal-Organic Frameworks (MOFs), Functionalized Mesoporous Silicas | High activity, stability, reusability, tailored catalytic performance. |

Q & A

What are the optimal synthetic routes for Methyl 4-(benzyloxy)-2,3-difluorobenzoate in academic research?

Basic Research Question

The synthesis typically involves sequential functionalization:

Benzyl Protection : Introduce the benzyloxy group at the 4-position of a fluorinated benzoic acid derivative via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

Esterification : React the intermediate with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC) to form the methyl ester.

Key Considerations :

- Use anhydrous conditions to avoid hydrolysis of intermediates.

- Monitor reaction progress via TLC (hexane/ethyl acetate 3:1) .

How can researchers characterize the purity and structure of this compound?

Basic Research Question

Methodology :

- NMR Spectroscopy :

- ¹H NMR : Peaks for benzyloxy protons (δ 4.8–5.2 ppm), aromatic protons (δ 6.8–7.5 ppm), and methyl ester (δ 3.8–3.9 ppm).

- ¹⁹F NMR : Two distinct signals for 2- and 3-fluorine substituents (δ -110 to -120 ppm) .

- Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ matching the molecular weight (calc. 292.26 g/mol) .

- HPLC : Use a C18 column (ACN/water gradient) to assess purity (>98%) .

What are the challenges in achieving regioselective fluorination during synthesis?

Advanced Research Question

Mechanistic Insight :

- Electrophilic Fluorination : Competing para/meta substitution due to electron-withdrawing effects of existing substituents.

- Mitigation Strategies :

What role does this compound play in pharmaceutical intermediate synthesis?

Advanced Research Question

Applications :

- Antiviral Agents : The benzyloxy group enhances lipophilicity, aiding blood-brain barrier penetration in CNS-targeting prodrugs .

- Anticancer Scaffolds : Difluoro substituents modulate electron density, improving binding to kinase domains (e.g., EGFR inhibitors) .

Case Study : Used in the synthesis of pyrrolo-pyridazine derivatives via Suzuki-Miyaura coupling (Pd(PPh₃)₄, Na₂CO₃, 80°C) .

How do benzyloxy and difluoro substituents influence reactivity in nucleophilic acyl substitution?

Advanced Research Question

Electronic Effects :

- Benzyloxy Group : Acts as an electron-donating group, deactivating the aromatic ring toward electrophilic attack but stabilizing intermediates.

- Fluorine Substituents : Electron-withdrawing effects increase electrophilicity of the ester carbonyl, accelerating hydrolysis under acidic/basic conditions.

Experimental Validation : - Kinetic studies show 10× faster ester hydrolysis compared to non-fluorinated analogs (pH 7.4, 37°C) .

What are the best practices for handling and storage?

Basic Research Question

Safety Protocols :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Storage : Store in amber vials under inert gas (N₂/Ar) at -20°C to prevent ester hydrolysis .

Decomposition Risks : Exposure to moisture or light may yield 4-hydroxy-2,3-difluorobenzoic acid as a degradation product .

How can researchers troubleshoot low yields during esterification?

Basic Research Question

Troubleshooting Guide :

| Issue | Solution |

|---|---|

| Incomplete esterification | Use excess methanol (5 eq.) and H₂SO₄ (0.1 eq.) as catalyst . |

| Byproduct formation | Add molecular sieves (3Å) to absorb water and shift equilibrium . |

| Poor solubility | Switch to polar aprotic solvents (e.g., THF or DMF) . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.